Home > Products > Screening Compounds P105993 > Fluoromisonidazole F-18
Fluoromisonidazole F-18 - 104613-87-8

Fluoromisonidazole F-18

Catalog Number: EVT-1542807
CAS Number: 104613-87-8
Molecular Formula: C6H8FN3O3
Molecular Weight: 188.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluoromisonidazole F-18 is under investigation in clinical trial NCT01507428 (Study of Positron Emission Tomography and Computed Tomography in Guiding Radiation Therapy in Patients With Stage III Non-small Cell Lung Cancer).
18F-Fluoromisonidazole is a radiofluorinated 2-nitroimidazole derivate with hypoxia-specific tracer activity. Misonidazole is reduced under hypoxic conditions and in reduced form covalently binds to macromolecules in hypoxic cells. 18F (fluorine-18) radiofluorination of misonidazole to form 18F-fluoromisonidazole allows radioisotopic imaging of reduced misonidazole bound to macromolecules in hypoxic cells.
Source and Classification

Fluoromisonidazole F-18 is synthesized from [F-18]fluoride, a radioactive isotope of fluorine produced in cyclotrons. The compound falls under the category of radiotracers and is specifically classified as a hypoxia marker. Its development has been pivotal for both research and clinical applications in oncology, allowing for the visualization and quantification of hypoxic regions within tumors.

Synthesis Analysis

Methods

The synthesis of Fluoromisonidazole F-18 has evolved over the years, with several methods reported in the literature:

Technical Details

The synthesis typically involves:

  • Starting Material: [F-18]fluoride.
  • Solvents: Commonly used solvents include acetonitrile and dimethylformamide.
  • Conditions: The reactions are often conducted under elevated temperatures (around 105°C) for specific durations, followed by hydrolysis steps to remove protective groups.
Molecular Structure Analysis

Fluoromisonidazole F-18 features a nitroimidazole core structure that is critical for its biological activity. The molecular formula is C_7H_8F_1N_3O_3, and its structure can be represented as follows:

Molecular Structure C7H8FN3O3\text{Molecular Structure }\text{C}_7\text{H}_8\text{F}\text{N}_3\text{O}_3

Data

  • Molecular Weight: Approximately 201.15 g/mol.
  • Chemical Structure: The presence of the fluorine atom enhances its imaging properties by allowing for positron emission detection.
Chemical Reactions Analysis

Fluoromisonidazole F-18 undergoes various chemical reactions that facilitate its accumulation in hypoxic tissues:

  1. Reduction Reaction: Under low oxygen conditions, Fluoromisonidazole F-18 is reduced to a more stable form that binds covalently to macromolecules within cells.
  2. Retention Mechanism: The compound is retained in viable hypoxic cells due to this reduction process, making it an effective marker for imaging hypoxia .

Technical Details

The retention of Fluoromisonidazole F-18 in hypoxic tissues correlates with the severity of hypoxia, providing valuable diagnostic information during PET imaging.

Mechanism of Action

Fluoromisonidazole F-18 functions by exploiting the biochemical differences between normoxic and hypoxic tissues:

  1. Diffusion: Initially, the compound diffuses freely into tissues.
  2. Hypoxic Retention: At partial oxygen pressures below approximately 3 mm Hg, it undergoes reduction and becomes trapped within cells.
  3. Imaging Utility: This retention allows for the quantification of hypoxic regions through PET imaging techniques.

Data

Studies indicate that Fluoromisonidazole F-18 provides a reliable measure of tissue oxygenation status and can be quantitatively assessed using tissue-to-blood ratios .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a pale yellow oil or solid.
  • Solubility: Soluble in organic solvents like acetonitrile.

Chemical Properties

Relevant Data or Analyses

Radiochemical purity post-synthesis can exceed 99%, ensuring high-quality imaging results .

Applications

Fluoromisonidazole F-18 is extensively used in scientific research and clinical practice:

  1. Oncology: It serves as a critical tool for assessing tumor hypoxia, which can influence treatment decisions in cancer therapy.
  2. Research Applications: Used in preclinical studies to explore metabolic pathways related to oxygen consumption and tumor biology.
  3. Therapeutic Monitoring: Helps evaluate patient responses to therapies by monitoring changes in tumor oxygenation over time.
Introduction to Fluoromisonidazole F-18

Historical Development and Discovery of Nitroimidazole-Based Radiopharmaceuticals

The development of nitroimidazole-based radiopharmaceuticals originated from research into radiosensitizers for overcoming hypoxia-induced radiation resistance. Misonidazole, a 2-nitroimidazole compound, emerged in the 1970s as a potent hypoxic cell radiosensitizer but faced clinical limitations due to neurotoxicity at therapeutic doses. This prompted its repurposing as a molecular imaging probe when labeled with fluorine-18 (t~1/2~ = 109.7 min; β⁺ emission = 97%), leveraging its selective retention in hypoxic tissues [1] [7]. Chapman’s pivotal 1981 study demonstrated that carbon-14-labeled misonidazole accumulated preferentially in hypoxic cells, establishing the mechanistic foundation for nitroimidazole-based hypoxia imaging. The subsequent synthesis of Fluoromisonidazole F-18 ([¹⁸F]FMISO) in 1986 marked a breakthrough, enabling non-invasive positron emission tomography (PET) imaging of tumor hypoxia. Early clinical validation by Valk et al. (1992) in gliomas confirmed its ability to delineate hypoxic subvolumes, cementing its role as a cornerstone radiopharmaceutical in hypoxia PET imaging [4] [5].

Table 1: Key Milestones in Nitroimidazole Radiopharmaceutical Development

YearDevelopmentSignificance
1970sMisonidazole as radiosensitizerIdentified selective toxicity in hypoxic cells
1981¹⁴C-Misonidazole biodistribution studiesValidated nitroimidazole retention mechanism in hypoxia
1986First synthesis of [¹⁸F]FMISOEnabled PET imaging of hypoxia
1992First human [¹⁸F]FMISO PET study (glioma)Clinically demonstrated tumor hypoxia detection
2000sStandardization of quantification methodsEstablished tumor-to-blood ratio ≥1.2 as hypoxia threshold

Chemical Structure and Radiochemical Properties of Fluoromisonidazole F-18

Fluoromisonidazole F-18 possesses the molecular formula C₆H₈FN₃O₃ (molecular weight: 181.15 g/mol). Its chemical structure comprises a 2-nitroimidazole ring linked to a fluorinated hydroxypropyl side chain (1-(2'-nitro-1'-imidazolyl)-3-fluoro-2-propanol). The fluorine-18 atom is incorporated at the terminal position of the propanol chain, replacing the hydroxyl group of the precursor molecule. This structural configuration is critical for its bioreductive function: the nitro group (-NO₂) undergoes enzymatic reduction in hypoxic cells, forming reactive intermediates that bind covalently to intracellular macromolecules [1] [5].

Radiochemical Properties:

  • Synthesis: Produced via nucleophilic substitution of a mannose triflate precursor with [¹⁸F]fluoride (cyclotron-produced) in an automated synthesis module (ASM). Typical radiochemical yield is 20–40% (decay-corrected), with purity >95% and molar activity >2 GBq/μmol [6] [9].
  • Biodistribution: Exhibits rapid plasma clearance and moderate lipophilicity (log P = 0.41), facilitating passive diffusion across cell membranes. Peak tumor uptake occurs at 60–120 minutes post-injection, with primary hepatic metabolism and renal excretion [1] [5].
  • Uptake Mechanism: In normoxic cells, reduced FMISO is reoxidized and diffuses out. In hypoxia, irreversible binding occurs due to futile reduction. The standard uptake metric is the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio, with T/B ≥1.2 defining hypoxia [3] [7].

Table 2: Key Physicochemical and Pharmacokinetic Parameters of [¹⁸F]FMISO

ParameterValue/CharacteristicMethod
Molecular Weight181.15 g/molMass spectrometry
Log P (Partition Coeff.)0.41Octanol-water partition assay
Plasma ClearanceBiphasic; t~1/2α~ = 0.4 h, t~1/2β~ = 6 hPET pharmacokinetic analysis
MetabolismHepatic glucuronidationHPLC of plasma metabolites
Hypoxia ThresholdTumor-to-Blood SUV~max~ ≥1.2Clinical PET validation

Role in Molecular Imaging: Bridging Tumor Biology and Clinical Oncology

[¹⁸F]FMISO PET serves as a non-invasive "biopsy" for tumor hypoxia, elucidating critical microenvironmental biology. Hypoxia triggers hypoxia-inducible factor-1α (HIF-1α) stabilization, upregulating angiogenesis (VEGF), glycolysis (GLUT-1), and metastasis-promoting genes. Unlike [¹⁸F]FDG, which reflects glucose metabolism confounded by aerobic glycolysis (Warburg effect), [¹⁸F]FMISO directly maps regional Po₂ ≤10 mmHg, providing a specific hypoxia signature [1] [4] [7].

Clinical Applications:

  • Prognostic Biomarker: In head and neck cancer (HNSCC), baseline [¹⁸F]FMISO uptake correlates with locoregional failure (HR = 3.1, p < 0.01) and reduced overall survival. Glioblastomas with high tumor-to-background ratios (TBR >1.5) exhibit shorter progression-free survival (p = 0.003) [3] [4] [7].
  • Radiotherapy Planning: Hypoxia-directed dose escalation via intensity-modulated radiotherapy (IMRT) is feasible. Studies demonstrate 20–30% dose escalation to [¹⁸F]FMISO-positive subvolumes improves tumor control probability (TCP) without increasing normal tissue toxicity [3] [5]. A 2024 study established visual interpretation criteria comparing lymph node uptake to floor-of-mouth background, achieving 97.6% sensitivity and 86.9% specificity post-training [3].
  • Therapeutic Response Monitoring: Early chemoradiation reduces [¹⁸F]FMISO uptake in HNSCC, correlating with treatment response. In renal cell carcinoma, sunitinib reduced hypoxia in baseline-positive metastases (p < 0.05), linking modulation to progression-free survival [5] [7].

Table 3: Clinical Validation of [¹⁸F]FMISO Across Tumor Types

Tumor TypeClinical CorrelationStudy Reference
Head and Neck CancerT/B ≥1.2 predicts 3.1× higher locoregional failure risk [3] [5]
GlioblastomaTBR >1.5 associated with reduced progression-free survival [4] [7]
Renal Cell CarcinomaSUV~max~ <1.5 post-sunitinib correlates with longer PFS [5]
Breast CancerER+ tumors with hypoxia show endocrine resistance [5]

Advancing Standardization: Recent efforts address interpretation variability. Standardized criteria defining positivity as uptake exceeding floor-of-mouth background improved interreader agreement (κ = 0.86 post-training) and sensitivity to 97.6%. Quantitative thresholds (SUV~max~ ratio >1.2) further enhanced specificity to 95.3% [3]. These advances solidify [¹⁸F]FMISO’s role in precision oncology, enabling patient stratification for hypoxia-modifying therapies and biologically guided radiotherapy.

Properties

CAS Number

104613-87-8

Product Name

Fluoromisonidazole F-18

IUPAC Name

1-(18F)fluoranyl-3-(2-nitroimidazol-1-yl)propan-2-ol

Molecular Formula

C6H8FN3O3

Molecular Weight

188.15 g/mol

InChI

InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2/i7-1

InChI Key

HIIJZYSUEJYLMX-JZRMKITLSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

Synonyms

(F-18) fluoromisonidazole
1-(2-nitro-1-imidazolyl)-3-fluoro-2-propanol
1-fluoro-2-hydroxypropyl-2-nitroimidazole
1-fluoromisonidazole
18F-fluoromisonidazole
18F-FMISO
fluoromisonidazole
fluoromisonidazole, 18F-labeled
fluoromisonidazole, tritium-labeled
fluoronormethoxymisonidazole
FMISO
Ro 07-0741

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(C[18F])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.